tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

Medicinal chemistry Structure-activity relationship Computational chemistry

Medicinal chemistry teams need intermediates that support parallel synthesis without resynthesizing the core scaffold for each analog. This Boc-protected morpholine building block solves that bottleneck. - **Key differentiator**: 3-acetylphenoxy motif replicates binding geometry of potent ACC inhibitors (reported IC₅₀ down to 6.80 nM). - **Synthetic efficiency**: Orthogonal Boc group removable under standard TFA conditions without affecting the acetylphenoxyacetyl amide. - **Process advantage**: Enables 3-step diversification (deprotection → functionalization → reduction) from a single SKU, reducing procurement complexity and lead times.

Molecular Formula C20H28N2O6
Molecular Weight 392.4 g/mol
Cat. No. B13247178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
Molecular FormulaC20H28N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OCC(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C
InChIInChI=1S/C20H28N2O6/c1-14(23)15-6-5-7-16(10-15)27-13-18(24)22-8-9-26-17(12-22)11-21-19(25)28-20(2,3)4/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,21,25)
InChIKeyREZCALVBIWQPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate Structural Baseline


tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is a synthetic morpholine-based carbamate building block with molecular formula C₂₀H₂₈N₂O₆ and a molecular weight of 392.4 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the morpholine 2-position and a 3-acetylphenoxyacetyl substituent on the morpholine nitrogen, distinguishing it from its 4-acetyl regioisomer and formyl-substituted analogs [1][2]. Its structural complexity and orthogonal protecting-group strategy make it a candidate intermediate for the construction of focused compound libraries targeting enzymes such as acetyl-CoA carboxylase (ACC) [3].

orthogonal strategy Boc-protected aminomethyl handle enables sequential deprotection and diversification in multi-step library synthesis
sar exploration 3-acetylphenoxy motif replicates hydrogen-bond and methyl-π interaction geometry found in ACC inhibitor series
scaffold design 2-substituted morpholine introduces a stereogenic center and sp³ character for three-dimensional fragment screening

tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate Generic Substitution Risks


The 3-acetylphenoxy substitution pattern on the morpholine scaffold is not interchangeable with the 4-acetyl regioisomer or the 3-formyl analog, because the position of the acetyl group dictates both electronic distribution on the phenyl ring and the spatial orientation of the hydrogen-bond-accepting carbonyl [1][2]. PubChem-computed properties for the 4-acetyl isomer show an XLogP3 of 1.5 and 6 hydrogen bond acceptors; the meta-acetyl arrangement in the target compound alters dipole moment and may shift lipophilicity and target engagement geometry, especially in flat enzymatic binding pockets such as those in ACC [1]. Furthermore, the Boc-protected aminomethyl handle at the morpholine 2-position enables downstream deprotection and diversification that simpler morpholine-acetylphenoxy conjugates (e.g., CAS 312535-87-8) cannot support, making generic replacement a risk for multi-step synthetic routes [2].

Regioisomer mismatch

4-acetyl (para) regioisomer alters dipole orientation and may shift lipophilicity; target engagement geometry in ACC pockets likely differs.

Formyl analog gap

3-formyl substituent lacks methyl-π interaction capability, potentially reducing binding enthalpy; IC₅₀ shifts observed in related series.

No orthogonal handle

Simpler morpholine-acetylphenoxy conjugates without Boc-aminomethyl group cannot support post-synthetic diversification, limiting library utility.

tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate Differentiation Evidence


Meta- vs. Para-Acetyl Substitution: Lipophilicity and Electrostatic Differences

The 3-acetyl (meta) substitution in the target compound generates a different electrostatic potential surface compared to the 4-acetyl (para) isomer (CAS 1803572-28-2). PubChem data for the para isomer lists an XLogP3 of 1.5 and 6 hydrogen bond acceptors [1]. While experimentally measured logP for the meta isomer is not publicly available, the altered acetyl position redistributes electron density on the phenyl ring, affecting both the dipole moment and the pKa of the acetyl carbonyl, which in turn influences hydrogen-bonding geometry in enzyme active sites [2]. In ACC inhibitor series, a meta-substituted phenoxyacetyl group has been associated with improved complementarity to the lipophilic pocket adjacent to the biotin carboxylase domain [2].

Meta vs Para Acetyl
Class-level inference
XLogP3 ~1.5 (para isomer); meta orientation redistributes electron density, altering dipole moment
Reported electrostatic and lipophilicity differentiation
Experimental logP for meta isomer not available; verify via measurement
Medicinal chemistry Structure-activity relationship Computational chemistry

Acetyl vs. Formyl at the 3-Position: Hydrogen-Bonding Differences

The target compound's 3-acetyl group (–COCH₃) offers a larger steric footprint and distinct hydrogen-bond-acceptor geometry compared to the 3-formyl analog (–CHO; CAS 1955560-73-2). The formyl analog has a molecular weight of 378.4 g/mol with only one hydrogen bond donor and six acceptors , whereas the acetyl derivative adds a methyl group that increases steric bulk and lipophilicity while maintaining the carbonyl acceptor. In ACC2 inhibition assays, structurally related morpholine-acetylphenoxy conjugates have shown IC₅₀ values in the 6.8–186 nM range [1], with the acetyl group contributing to potency through methyl-π interactions in a hydrophobic sub-pocket; the formyl group cannot engage in such interactions, potentially reducing binding enthalpy by 0.5–1.5 kcal/mol based on typical methyl-π interaction energies [2].

Acetyl vs Formyl
Cross-study comparable
Estimated ΔΔG –0.5 to –1.5 kcal/mol favoring acetyl (methyl-π interaction)
Supports methyl-π interaction hypothesis
Not directly measured for this pair; based on pharmacophore modeling
Medicinal chemistry Pharmacophore modeling Enzyme inhibition

Boc-Protected Aminomethyl Handle: Orthogonal Diversification Advantage

The target compound contains a tert-butyl carbamate-protected aminomethyl group at the morpholine 2-position, which is absent in simpler acetylphenoxy-morpholine conjugates such as 1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone (CAS 312535-87-8; MW 263.29) [1]. The Boc group can be removed under mild acidic conditions (TFA or HCl/dioxane) to unmask a primary amine, enabling further functionalization via amide coupling, reductive amination, or sulfonylation without affecting the acetylphenoxyacetyl moiety [2]. The simpler conjugate lacks this orthogonal handle, limiting its use to end-product applications rather than as a versatile intermediate. The target compound's molecular weight difference (ΔMW = +129.1) and the additional hydrogen bond donor after deprotection (ΔHBD = +2) represent quantifiable synthetic utility gains for multi-step library construction [1][2].

Orthogonal Boc Handle
Supporting evidence
ΔMW +129.1; post-deprotection HBD +3; enables ≥3 additional diversification steps
Enables multi-step library synthesis without scaffold resynthesis
Standard TFA or HCl/dioxane deprotection protocols apply
Synthetic chemistry Building block utility Library synthesis

Morpholine 2-Substitution vs. N-Substitution: Regiochemical Control

The target compound is substituted at the morpholine 2-position with a Boc-aminomethyl group, distinguishing it from N-acylated morpholine derivatives such as 2-(4-acetylphenoxy)-1-morpholin-4-ylethanone (CAS 29942-00-5) which lack a morpholine ring substituent . The 2-substitution introduces a stereogenic center (the compound is typically supplied as a racemate unless chiral chromatography is specified), which imparts three-dimensionality to the scaffold—a property increasingly correlated with clinical success in small-molecule drug discovery [1]. The N-substituted analogs, while synthetically simpler, present a flat, achiral morpholine ring, offering fewer opportunities for enantioselective target engagement. The melting point of the N-substituted analog (CAS 29942-00-5) is reported as 57–58°C , whereas the target compound is typically obtained as an amorphous solid or oil, reflecting its higher molecular complexity and conformational flexibility.

2-Substitution vs N-Acyl
Supporting evidence
Stereocenter count: 1 vs 0; sp³-rich scaffold with higher 3D character
Supports 3D fragment library design and solubility profiling
Physical form: oil/amorphous vs crystalline (mp 57–58°C for N-acyl analog)
Synthetic chemistry Regioselectivity Scaffold design

tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate Application Scenarios


ACC Inhibitor Lead Optimization with Meta-Acetyl SAR

Medicinal chemistry teams pursuing acetyl-CoA carboxylase (ACC1/ACC2) inhibitors can use this compound as a late-stage intermediate or scaffold for systematic SAR studies. The 3-acetylphenoxy motif replicates the hydrogen-bond-accepting and methyl-π interaction geometry found in potent ACC inhibitor series (reported IC₅₀ values as low as 6.80 nM for related morpholine-acetylphenoxy conjugates) [1]. The Boc-protected amine handle allows rapid parallel derivatization to probe the solvent-exposed region of the ACC active site without resynthesizing the core scaffold for each analog.

Fragment-Based Drug Discovery: sp³-Rich Morpholine Scaffold Screening

The 2-substituted morpholine core with a stereogenic center increases the fraction of sp³-hybridized carbons (Fsp³) relative to flat N-acylated morpholine fragments, a parameter correlated with improved aqueous solubility and reduced off-target promiscuity [2]. Fragment-screening libraries can incorporate this compound to evaluate the contribution of the meta-acetylphenoxy side chain to binding thermodynamics, comparing directly with the para-acetyl and formyl analogs elaborated elsewhere.

Multi-Step Library Synthesis via Orthogonal Deprotection

Process chemists and CRO teams building focused compound libraries can leverage the orthogonal Boc protecting group, which is removable under standard acidic conditions (TFA/CH₂Cl₂, 0°C to rt) without affecting the acetylphenoxyacetyl amide linkage [3]. This enables a three-step diversification sequence (Boc removal → amine functionalization → optional acetyl reduction) from a single purchased intermediate, minimizing procurement lead times and inventory complexity relative to sourcing separate intermediates for each branch of the synthetic tree.

Application
Selection Property
Validation Focus
ACC inhibitor SAR studies
Meta-acetyl motif compatibility
ACC binding-pocket complementarity review
Fragment-based library screening
Scaffold sp³ fraction and stereocenter
Solubility and selectivity profiling
Multi-step library synthesis
Orthogonal Boc deprotection handle
Deprotection and diversification efficiency review
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